Increased Lipophilicity vs. Non-Fluorinated Analog Improves Pharmacokinetic Potential
4-Fluoro-3,5-dimethylbenzoic acid exhibits significantly higher lipophilicity compared to its non-fluorinated analog, 3,5-dimethylbenzoic acid. This difference is quantifiable by a measured LogP of 2.14 versus a reported LogP of 1.97 for 3,5-dimethylbenzoic acid [1]. This increase in LogP can translate to improved membrane permeability and potentially better oral bioavailability for derivative compounds.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.14 |
| Comparator Or Baseline | 3,5-Dimethylbenzoic acid: LogP = 1.97 |
| Quantified Difference | ΔLogP = +0.17 |
| Conditions | Calculated using standard methods; data sourced from ChemSrc and PubChem respectively |
Why This Matters
Higher lipophilicity is a key driver in medicinal chemistry for improving the passive membrane diffusion and oral absorption of drug candidates, making this fluorinated scaffold a preferred choice for lead optimization.
- [1] PubChem. (n.d.). 3,5-Dimethylbenzoic acid. LogP Data. View Source
